molecular formula C8H17NO3S B13634065 n-(Tetrahydro-2h-pyran-4-yl)propane-1-sulfonamide

n-(Tetrahydro-2h-pyran-4-yl)propane-1-sulfonamide

Cat. No.: B13634065
M. Wt: 207.29 g/mol
InChI Key: GCOLCYGSJUBEME-UHFFFAOYSA-N
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Description

n-(Tetrahydro-2h-pyran-4-yl)propane-1-sulfonamide: is an organic compound that features a tetrahydropyran ring attached to a propane-1-sulfonamide group

Properties

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

N-(oxan-4-yl)propane-1-sulfonamide

InChI

InChI=1S/C8H17NO3S/c1-2-7-13(10,11)9-8-3-5-12-6-4-8/h8-9H,2-7H2,1H3

InChI Key

GCOLCYGSJUBEME-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1CCOCC1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction or procurement of the tetrahydro-2H-pyran-4-yl intermediate.
  • Introduction of the propane-1-sulfonamide group via sulfonyl chloride intermediates or direct sulfonamide formation.
  • Optimization of reaction parameters such as temperature, solvent, and reagent equivalents to maximize yield and purity.

Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride for intermediate transformations. The sulfonamide group is often introduced by reaction of a sulfonyl chloride derivative with an amine group on the tetrahydropyran moiety or its precursor.

Stepwise Preparation Details

Preparation of Tetrahydro-2H-pyran-4-yl Intermediates

The tetrahydropyran ring system is often prepared or functionalized through Grignard reactions and protection/deprotection steps:

Step Reagents & Conditions Outcome Yield
1 Reaction of methyl tetrahydro-2H-pyran-4-carboxylate with isopropylmagnesium chloride in tetrahydrofuran at -20°C under nitrogen, followed by ammonium chloride quench and extraction Formation of N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide intermediate 75%
2 Treatment of the above intermediate with methylmagnesium bromide in diethyl ether/THF at -60 to 0°C, aqueous workup, and purification by silica gel chromatography Formation of 1-(tetrahydro-pyran-4-yl)-ethanone 81%
3 Bromination of 1-(tetrahydro-pyran-4-yl)-ethanone in methanol at -10 to 10°C, followed by sulfuric acid treatment and extraction Formation of brominated tetrahydropyran derivative 74.28%

These steps ensure the tetrahydropyran ring is functionalized appropriately for subsequent sulfonamide formation.

Formation of Propane-1-sulfonamide Moiety

The sulfonamide group is introduced typically by converting an alkyl or aryl iodide intermediate into a sulfonyl chloride, which then reacts with the amine group of the tetrahydropyran derivative:

  • The iodide intermediate is transformed into a sulfonyl chloride under chlorinating conditions.
  • The sulfonyl chloride is then reacted with the tetrahydro-2H-pyran-4-yl amine to yield the sulfonamide.

This process requires careful control of temperature and solvent to prevent side reactions and maximize selectivity.

Optimization of Reaction Conditions

Key parameters influencing the synthesis include:

  • Temperature: Low temperatures (-60°C to 0°C) are used during Grignard additions to control reactivity and prevent decomposition.
  • Solvent: Tetrahydrofuran (THF) and diethyl ether are preferred for organometallic reactions due to their ability to stabilize reactive intermediates.
  • Purification: Silica gel chromatography using hexanes and ethyl acetate gradients is employed to isolate pure intermediates and final products.
  • Reagent Stoichiometry: Use of excess Grignard reagent (2-3 equivalents) ensures complete conversion of starting materials.

Summary Table of Key Preparation Steps

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 Methyl tetrahydro-2H-pyran-4-carboxylate Isopropylmagnesium chloride (3 eq), THF, -20°C, N2 atmosphere N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide 75 Grignard addition
2 Above intermediate Methylmagnesium bromide (2 eq), THF/ether, -60 to 0°C 1-(Tetrahydro-pyran-4-yl)-ethanone 81 Organometallic addition
3 1-(Tetrahydro-pyran-4-yl)-ethanone Bromine, methanol, -10 to 10°C; H2SO4 aqueous workup Brominated tetrahydropyran derivative 74.28 Halogenation
4 Iodide intermediate Sulfonyl chloride formation (chlorinating agents) Sulfonyl chloride intermediate - Precursor to sulfonamide
5 Sulfonyl chloride + tetrahydro-2H-pyran-4-yl amine Controlled temperature, solvent choice N-(Tetrahydro-2H-pyran-4-yl)propane-1-sulfonamide - Final sulfonamide formation

Research Results and Applications

  • The compound exhibits potential antibacterial properties, making it a candidate for medicinal chemistry research.
  • Biological studies suggest it can interact with enzymes and receptors, indicating possible therapeutic applications.
  • Optimization of synthesis parameters directly impacts the purity and biological activity of the final product.

Chemical Reactions Analysis

Types of Reactions: n-(Tetrahydro-2h-pyran-4-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of n-(Tetrahydro-2h-pyran-4-yl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

  • n-(Tetrahydro-2h-pyran-4-yl)propane-2-sulfonamide
  • n-(Tetrahydro-2h-pyran-4-yl)ethanone
  • n-(Tetrahydro-2h-pyran-4-yl)pyrazole

Uniqueness: n-(Tetrahydro-2h-pyran-4-yl)propane-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Biological Activity

N-(Tetrahydro-2H-pyran-4-yl)propane-1-sulfonamide is a sulfonamide derivative that has garnered attention in various fields of research due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and biological applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a tetrahydropyran moiety linked to a sulfonamide group. The synthesis typically involves multi-step reactions where the tetrahydropyran is introduced into the sulfonamide structure. The reaction conditions, including temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : As with many sulfonamides, this compound may inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase. These enzymes play critical roles in metabolic pathways, including pH regulation and folate synthesis.
  • Ligand Activity : The compound can act as a ligand in biochemical assays, indicating its potential role in modulating receptor activity or enzyme function.

1. Anti-inflammatory Effects

Research indicates that sulfonamide derivatives can exhibit anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), along with pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
In Vitro Anti-inflammatory Study This compound showed significant inhibition of NO production in RAW264.7 macrophages when stimulated with LPS.
Enzyme Inhibition Assays The compound was tested for its ability to inhibit carbonic anhydrase activity, demonstrating effective modulation at micromolar concentrations.
Synthesis Optimization Industrial methods for synthesizing this compound have been optimized using continuous flow chemistry techniques to enhance yield and reduce reaction times.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(Tetrahydro-2H-pyran-4-yl)propane-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as sulfonylation of a tetrahydro-2H-pyran-4-amine precursor. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .
  • Temperature control : Reactions often proceed at reflux (80–120°C) to ensure complete conversion .
  • Catalysts : Base catalysts (e.g., triethylamine) neutralize HCl byproducts during sulfonamide bond formation .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .
    • Validation : Monitor intermediates via TLC and confirm final structure using NMR and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the sulfonamide group and tetrahydro-2H-pyran ring conformation .
  • X-ray Crystallography : Resolves 3D molecular geometry, including bond angles and torsional strain in the pyran ring .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., m/z 248.4 for [M+H]⁺) .
  • FT-IR : Identifies sulfonamide S=O stretching bands (1150–1350 cm⁻¹) .

Q. How are physicochemical properties (e.g., solubility, stability) determined for this compound?

  • Methodological Answer :

  • Solubility : Test in solvents (water, DMSO, ethanol) via saturation shake-flask method; logP values calculated using HPLC retention times .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) determines melting points and decomposition temperatures .
  • pH Stability : Incubate in buffers (pH 1–12) and monitor degradation via UV-Vis spectroscopy .

Advanced Research Questions

Q. What mechanistic insights govern the sulfonylation reaction of tetrahydro-2H-pyran-4-amine derivatives?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via in-situ IR to track sulfonyl chloride consumption .
  • Computational Modeling : Density Functional Theory (DFT) predicts transition states and activation energies for sulfonamide bond formation .
  • Isotopic Labeling : Use ¹⁸O-labeled reagents to confirm nucleophilic attack pathways .

Q. How can computational methods optimize this compound for target-specific bioactivity?

  • Methodological Answer :

  • Molecular Docking : Screen against protein targets (e.g., enzymes, GPCRs) using AutoDock Vina to predict binding affinities .
  • MD Simulations : Simulate ligand-receptor interactions over 100 ns to assess stability of binding poses .
  • QSAR Models : Correlate substituent effects (e.g., pyran ring size) with biological activity using CoMFA/CoMSIA .

Q. How do structural modifications to the tetrahydro-2H-pyran ring impact pharmacological activity?

  • Methodological Answer :

  • Stereochemical Analysis : Compare enantiomers (via chiral HPLC) to evaluate potency differences in receptor assays .
  • Ring Analog Synthesis : Replace pyran with piperidine or morpholine rings; assess changes in bioavailability and target engagement .
  • Bioisosteric Replacement : Substitute sulfonamide with carbamate or urea groups; measure changes in solubility and metabolic stability .

Q. How should researchers address contradictions in reported synthetic yields or analytical data?

  • Methodological Answer :

  • Reproducibility Protocols : Standardize reaction scales (e.g., 1 mmol vs. 10 mmol) and purity thresholds for intermediates .
  • Cross-Lab Validation : Collaborate to replicate NMR/X-ray data; use shared reference standards .
  • Meta-Analysis : Aggregate literature data (e.g., melting points, IC₅₀ values) to identify outliers and propose consensus values .

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